molecular formula C10H9N3O3S2 B5965785 {4-oxo-2-[(2-thienylmethylene)hydrazono]-1,3-thiazolidin-5-yl}acetic acid

{4-oxo-2-[(2-thienylmethylene)hydrazono]-1,3-thiazolidin-5-yl}acetic acid

Cat. No. B5965785
M. Wt: 283.3 g/mol
InChI Key: FALAOKLSBBVLDI-VZUCSPMQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{4-oxo-2-[(2-thienylmethylene)hydrazono]-1,3-thiazolidin-5-yl}acetic acid, also known as Thioacetazone, is a thiosemicarbazone derivative that has been widely used for the treatment of tuberculosis. It is a potent inhibitor of mycobacterial cell wall synthesis and has been shown to have antimicrobial activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis.

Mechanism of Action

The mechanism of action of {4-oxo-2-[(2-thienylmethylene)hydrazono]-1,3-thiazolidin-5-yl}acetic acide involves inhibition of mycobacterial cell wall synthesis. It has been shown to inhibit the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. {4-oxo-2-[(2-thienylmethylene)hydrazono]-1,3-thiazolidin-5-yl}acetic acide also inhibits the synthesis of arabinogalactan, another component of the mycobacterial cell wall.
Biochemical and Physiological Effects:
{4-oxo-2-[(2-thienylmethylene)hydrazono]-1,3-thiazolidin-5-yl}acetic acide has been found to have both biochemical and physiological effects. It has been shown to induce oxidative stress in mycobacteria, leading to cell death. {4-oxo-2-[(2-thienylmethylene)hydrazono]-1,3-thiazolidin-5-yl}acetic acide has also been shown to induce apoptosis in mycobacteria. In addition, {4-oxo-2-[(2-thienylmethylene)hydrazono]-1,3-thiazolidin-5-yl}acetic acide has been found to have anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

{4-oxo-2-[(2-thienylmethylene)hydrazono]-1,3-thiazolidin-5-yl}acetic acide has several advantages for lab experiments. It is a potent inhibitor of mycobacterial cell wall synthesis and has been shown to have activity against drug-resistant strains of Mycobacterium tuberculosis. {4-oxo-2-[(2-thienylmethylene)hydrazono]-1,3-thiazolidin-5-yl}acetic acide is also relatively easy to synthesize and has low toxicity. However, {4-oxo-2-[(2-thienylmethylene)hydrazono]-1,3-thiazolidin-5-yl}acetic acide has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to work with in some experiments. In addition, {4-oxo-2-[(2-thienylmethylene)hydrazono]-1,3-thiazolidin-5-yl}acetic acide can be unstable in certain conditions, which can affect its activity.

Future Directions

There are several future directions for research on {4-oxo-2-[(2-thienylmethylene)hydrazono]-1,3-thiazolidin-5-yl}acetic acide. One area of research is the development of new derivatives of {4-oxo-2-[(2-thienylmethylene)hydrazono]-1,3-thiazolidin-5-yl}acetic acide with improved activity against Mycobacterium tuberculosis. Another area of research is the investigation of the mechanism of action of {4-oxo-2-[(2-thienylmethylene)hydrazono]-1,3-thiazolidin-5-yl}acetic acide, particularly its effect on mycolic acid synthesis. Finally, there is a need for further research on the use of {4-oxo-2-[(2-thienylmethylene)hydrazono]-1,3-thiazolidin-5-yl}acetic acide in combination therapy for the treatment of tuberculosis.

Synthesis Methods

{4-oxo-2-[(2-thienylmethylene)hydrazono]-1,3-thiazolidin-5-yl}acetic acide can be synthesized by reacting thiosemicarbazide with ethyl acetoacetate in the presence of acetic anhydride. The resulting product is then treated with thionyl chloride to form the thiazolidine ring. The final step involves the addition of 2-thienylmethylene hydrazine to the thiazolidine ring to form {4-oxo-2-[(2-thienylmethylene)hydrazono]-1,3-thiazolidin-5-yl}acetic acide.

Scientific Research Applications

{4-oxo-2-[(2-thienylmethylene)hydrazono]-1,3-thiazolidin-5-yl}acetic acide has been extensively studied for its antimicrobial activity against Mycobacterium tuberculosis. It has been shown to inhibit the growth of both drug-sensitive and drug-resistant strains of the bacteria. {4-oxo-2-[(2-thienylmethylene)hydrazono]-1,3-thiazolidin-5-yl}acetic acide has also been found to have activity against other bacterial and fungal pathogens.

properties

IUPAC Name

2-[(2E)-4-oxo-2-[(E)-thiophen-2-ylmethylidenehydrazinylidene]-1,3-thiazolidin-5-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3S2/c14-8(15)4-7-9(16)12-10(18-7)13-11-5-6-2-1-3-17-6/h1-3,5,7H,4H2,(H,14,15)(H,12,13,16)/b11-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FALAOKLSBBVLDI-VZUCSPMQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=NN=C2NC(=O)C(S2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=N/N=C/2\NC(=O)C(S2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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